molecular formula C5H14Cl2F2N2 B6195876 (3,3-difluoropentyl)hydrazine dihydrochloride CAS No. 2680530-49-6

(3,3-difluoropentyl)hydrazine dihydrochloride

Cat. No.: B6195876
CAS No.: 2680530-49-6
M. Wt: 211.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-difluoropentyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H13ClF2N2 and a molecular weight of 174.62 g/mol . It is characterized by the presence of two fluorine atoms attached to the third carbon of a pentyl chain, which is further bonded to a hydrazine group. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3,3-difluoropentyl)hydrazine dihydrochloride involves several steps. One common method includes the reaction of 3,3-difluoropentyl bromide with hydrazine hydrate in the presence of a solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

(3,3-difluoropentyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3,3-difluoropentyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-difluoropentyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

(3,3-difluoropentyl)hydrazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific carbon chain length and the presence of two fluorine atoms, which confer distinct chemical and physical properties.

Properties

CAS No.

2680530-49-6

Molecular Formula

C5H14Cl2F2N2

Molecular Weight

211.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.